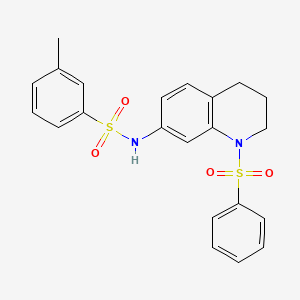![molecular formula C14H16N2O3 B2747865 Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate CAS No. 904627-55-0](/img/structure/B2747865.png)
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a chemical compound with the IUPAC name ethyl (2E)-2-cyano-3-(4-ethoxyanilino)-2-propenoate . It has a molecular weight of 260.29 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .Aplicaciones Científicas De Investigación
1. Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing behaviors, characterized by rare N⋯π and O⋯π interactions, as well as C–H⋯N and C–H⋯O hydrogen bonds. These interactions contribute to forming distinct structural patterns like zigzag double-ribbons and double-columns, which are of interest in crystal engineering and design (Zhang, Wu, & Zhang, 2011). Additionally, the compound has been involved in studies identifying unusual C⋯π interactions of non-hydrogen bond type, further highlighting its role in advancing understanding of molecular interactions and crystal structure (Zhang, Tong, Wu, & Zhang, 2012).
2. Structural Analysis and Characterization
This compound has been subject to structural analysis and characterization. Studies have detailed its crystallization in specific space groups and provided measurements of lattice constants and bond distances. Such analyses are vital for understanding the compound's molecular geometry and properties, facilitating its application in various chemical and pharmaceutical contexts (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
3. Synthesis and Chemical Transformations
The compound is also central to various synthetic processes and chemical transformations. For instance, its reactions and resultant products have been studied, leading to the development of novel synthesis methods and the creation of diverse derivatives. These studies contribute to the broader field of organic synthesis, offering insights into reaction mechanisms and the design of new chemical entities (Zribi, Belhouchet, & Chabchoub, 2013).
4. Application in Medicinal Chemistry
In medicinal chemistry, the compound has been utilized in the synthesis of pharmacologically relevant molecules. Its derivatives and transformation products have been explored for potential therapeutic applications, including antimicrobial activity. This highlights the compound's significance in drug discovery and development processes (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIBZGYRLULPX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2747784.png)

![2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)







![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)

